molecular formula C15H28O6 B12077393 Cyglu-3

Cyglu-3

Cat. No.: B12077393
M. Wt: 304.38 g/mol
InChI Key: DQXKLNVVAXZAEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclohexylpropyl-b-D-glucopyranoside: is a synthetic glycoside that belongs to the family of glucosides. It consists of a glucose molecule attached to a cyclohexylpropyl group, making it an amphiphilic molecule. This compound is commonly used as an intermediate in the production of complex carbohydrates and has applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyclohexylpropyl-b-D-glucopyranoside can be synthesized by the reaction of glucoside with cyclohexylpropanol, catalyzed by acid or enzyme. The purification of the synthesized compound can be achieved through crystallization or chromatography techniques.

Industrial Production Methods: The industrial production of 3-Cyclohexylpropyl-b-D-glucopyranoside involves custom synthesis, where the compound is produced at a high purity of 99%. It can be modified with methylation, glycosylation, or click chemistry to suit specific industrial needs .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclohexylpropyl-b-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted glucopyranosides depending on the reagent used.

Mechanism of Action

The mechanism of action of 3-Cyclohexylpropyl-b-D-glucopyranoside involves its interaction with molecular targets and pathways. As an amphiphilic molecule, it can interact with both hydrophilic and hydrophobic environments, making it effective in drug delivery systems. The compound enhances the solubility and bioavailability of drugs by forming micelles or other aggregates that can encapsulate the drug molecules.

Comparison with Similar Compounds

  • 3-Cyclohexyl-1-propyl-b-D-glucoside
  • Cyclohexylmethyl-b-D-glucopyranoside
  • Cyclohexylethyl-b-D-glucopyranoside

Comparison: 3-Cyclohexylpropyl-b-D-glucopyranoside is unique due to its specific cyclohexylpropyl group, which provides distinct amphiphilic properties. This makes it particularly effective in applications requiring both hydrophilic and hydrophobic interactions, such as drug delivery systems and surfactants .

Properties

IUPAC Name

2-(3-cyclohexylpropoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O6/c16-9-11-12(17)13(18)14(19)15(21-11)20-8-4-7-10-5-2-1-3-6-10/h10-19H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXKLNVVAXZAEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCOC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.